Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine

Catalog No.
S13785682
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)met...

Product Name

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine

IUPAC Name

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)but-3-yn-2-amine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-5-10(2,3)12(4)8-9-6-7-13-11-9/h1,6-7H,8H2,2-4H3

InChI Key

VEENPVIJEJJAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)CC1=NOC=C1

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes a methyl group, a 2-methylbut-3-yn-2-yl moiety, and an oxazole ring. The molecular formula for this compound is C11H15N1O1C_{11}H_{15}N_{1}O_{1}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure suggests potential reactivity due to the presence of the alkyne functional group and the nitrogen atom in the amine group.

The chemical reactivity of methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine can be attributed to its functional groups. For instance:

  • Alkyne Reactions: The alkyne moiety can undergo reactions such as:
    • Hydrogenation: Converting the alkyne to an alkene or alkane in the presence of hydrogen and a catalyst.
    • Nucleophilic Addition: Reacting with nucleophiles to form new carbon-carbon bonds.
  • Oxazole Ring Reactions: The oxazole ring can participate in:
    • Electrophilic Substitution: Due to the electron-rich nature of the ring.
    • Nucleophilic Attack: At the carbon adjacent to the nitrogen atom.

These reactions can lead to various derivatives and modifications of the original compound, enhancing its utility in synthetic chemistry.

  • Antimicrobial Activity: Some oxazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: There is potential for compounds with similar structures to inhibit cancer cell proliferation.

Further studies are necessary to fully elucidate the biological effects of this specific compound.

The synthesis of methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine can be approached through several methods:

  • Alkyne Formation: Starting from 2-methylbutan-2-one and acetylene under basic conditions to form 2-methylbut-3-yne.
  • Oxazole Synthesis: The oxazole ring can be synthesized via cyclization reactions involving amino acids or other nitrogen-containing precursors.
  • Final Coupling Reaction: The final step involves coupling the alkyne with an oxazole derivative using standard amine coupling techniques, possibly employing reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) for activation.

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Chemical Synthesis: It may act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties could be harnessed in developing new materials or polymers.

Interaction studies involving methyl(2-methylbut-3-yn-2-yloxymethyl]amine are crucial for understanding its behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insight into its mechanism of action.
  • Receptor Binding Affinity: Assessing its affinity for various biological receptors could reveal therapeutic potentials.

These studies help in predicting pharmacokinetics and pharmacodynamics essential for drug development.

Methyl(2-methylbut-3-yn-2-yloxymethyl]amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-3-{[(2-methylbut-3-yn-2-yloxymethyl)]}benzeneContains a benzene ring connected to a similar alkyne moietyAromatic character may influence stability and reactivity
2-Methyl-N-(3-methylbutan-2-y) butanamineSimilar backbone but lacks the oxazole ringPotentially different biological activity due to structural variations
[(2-Methylbut-3-yne)sulfamoyl]amineContains a sulfamoyl group instead of an oxazoleMay exhibit different reactivity patterns and biological effects

These comparisons highlight the uniqueness of methyl(2-methylbut-3-yne)[(1,2-Oxazol - 3 - yl)methy]amine due to its combination of alkyne and oxazole functionalities, which may confer distinct chemical properties and biological activities not present in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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